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molecular formula C8H7ClO3S B8463881 Ethyl (3-chlorothien-2-yl)(oxo)acetate

Ethyl (3-chlorothien-2-yl)(oxo)acetate

Cat. No. B8463881
M. Wt: 218.66 g/mol
InChI Key: ILJCMMQIICTXJV-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

(3-Chlorothiophen-2-yl)-oxo-acetic acid ethyl ester (4.37 g, 20 mmol) was stirred in a mixture of 100 ml water and 10 N NaOH (10 ml, 100 mmol) at room temperature for 20 hours. The reaction was then acidified with 3N HCl, and extracted with ethyl acetate (3×50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and concentrated under vacuum to provide (3-chlorothiophen-2-yl)-oxo-acetic acid (3.55 g, 93%). MS (M−H)−: 188.96; 1H NMR (300 MHz, DMSO-d6) δ14.20 (1H, br s), 8.25 (1H, d, J=5.2 Hz), 7.34 (1H, d, J=5.2 Hz); IR (KBr) 3098, 1740, 1727, 1645, 1485, 1396, 1364, 1249 cm−1.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([C:7]1[S:8][CH:9]=[CH:10][C:11]=1[Cl:12])=[O:6])C.[OH-].[Na+].Cl>O>[Cl:12][C:11]1[CH:10]=[CH:9][S:8][C:7]=1[C:5](=[O:6])[C:4]([OH:13])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.37 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC=CC1Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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